3,4,5-Trichloropyridine-2-carboxamide
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Overview
Description
3,4,5-Trichloropyridine-2-carboxamide is a chemical compound belonging to the class of pyridine derivatives. It has the molecular formula C6H3Cl3N2O and a molecular weight of 225.5 g/mol. This compound is known for its potential therapeutic effects and has gained significant attention in the field of medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloropyridine-2-carboxamide typically involves the chlorination of a pyridine precursor followed by the conversion of the amino group to a carboxamide group. The reaction conditions for these steps can vary, but common reagents include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amide-forming reagents like ammonia or amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amide formation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Trifluoroacetic anhydride (TFAA) and hydrogen peroxide urea complex.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3,4,5-Trichloropyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential therapeutic effects, particularly as an inhibitor in various biochemical pathways.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor in certain biochemical pathways, potentially affecting the activity of enzymes and other proteins involved in these pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropyridine: A related compound with similar chemical properties but lacking the carboxamide group.
2,3,5-Trichloropyridine: Another pyridine derivative with different substitution patterns on the pyridine ring.
3,5-Dichloropyridine-2-carboxamide: A compound with fewer chlorine atoms but similar structural features.
Uniqueness
3,4,5-Trichloropyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3,4,5-trichloropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(6(10)12)4(9)3(2)8/h1H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYSIYIYDCZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)N)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352531 |
Source
|
Record name | 3,4,5-trichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202192-84-5 |
Source
|
Record name | 3,4,5-trichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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